1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2, which contribute to their diverse chemical properties and biological activities. This specific compound features difluoromethyl and methyl substituents on the pyrazole rings, enhancing its potential for various applications in medicinal chemistry and drug development.
The compound is synthesized through various chemical methods, primarily involving the formation of pyrazole rings and subsequent modifications. Its classification falls within the realm of heterocyclic compounds, specifically focusing on pyrazole derivatives, which are known for their pharmacological significance.
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically follows these steps:
The molecular structure of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can be described by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C10H14F2N5 |
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine; hydrochloride |
| InChI | InChI=1S/C10H13F2N5.ClH/c1... |
| InChI Key | SOGKEQRAMOWZLZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F.Cl |
This structure highlights the unique arrangement of atoms within the compound, contributing to its reactivity and potential biological activity.
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo several types of chemical reactions:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Nucleophiles (amines, thiols) | Presence of a base |
These reactions are essential for modifying the compound's structure to enhance its efficacy in various applications.
The mechanism of action for 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves several key processes:
This multifaceted mechanism underpins its potential therapeutic applications.
The physical and chemical properties of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine are critical for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Melting Point | Not specified in sources |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
These properties influence the compound's usability in scientific research and potential therapeutic applications.
The compound has several notable applications in scientific research:
Research continues to explore its full potential, particularly in areas requiring novel treatments for complex diseases .
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: